2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-ethyl-1-[(4-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-2-16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBOKBUCCKJFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-ethylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of benzodiazoles, which are known for their diverse pharmacological profiles. Benzodiazoles have been studied for their potential as:
- Anxiolytics : Compounds similar to benzodiazoles are often evaluated for their ability to modulate the GABA-A receptor, which plays a crucial role in anxiety regulation. Research indicates that modifications in the structure of benzodiazoles can enhance their efficacy and metabolic stability as positive allosteric modulators of GABA-A receptors .
- Antidepressants : The structural characteristics of 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole suggest potential antidepressant activity, particularly through interactions with serotonin receptors. Studies indicate that fluorination can lead to increased binding affinity and selectivity towards these receptors .
Pharmacological Studies
Pharmacological studies have shown that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzodiazoles can inhibit tumor growth in various cancer cell lines. The introduction of fluorine at specific positions has been linked to enhanced anticancer properties due to improved metabolic stability and selective toxicity towards cancer cells .
- Antimicrobial Properties : Research has indicated that certain benzodiazole derivatives possess significant antimicrobial activity. The presence of the 4-fluorophenyl group may enhance the interaction with microbial targets, making it a candidate for further investigation in antibiotic development .
Case Study 1: GABA-A Receptor Modulation
A study explored the effects of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives on GABA-A receptor modulation. The findings revealed that specific modifications led to increased metabolic stability and efficacy as positive allosteric modulators, indicating a promising avenue for developing anxiolytic medications .
Case Study 2: Anticancer Activity
In vitro studies on modified benzodiazoles demonstrated significant cytotoxic effects against breast cancer cell lines. The introduction of fluorine atoms was found to enhance the compounds' ability to induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzodiazole Core
1-[(4-Fluorophenyl)Methyl]-1H-1,3-Benzodiazole
This analog lacks the ethyl group at the 2-position (). However, this may compromise binding specificity compared to the ethylated version, as alkyl groups often enhance hydrophobic interactions in receptor binding .
2-[(3,5-Dimethylpyridin-2-Yl)Methanesulfonyl]-5-Methoxy-1H-1,3-Benzodiazole
A sulfonylpyridinyl-substituted benzodiazole () features a methoxy group at the 5-position. The sulfonyl group introduces polarity, improving aqueous solubility but reducing membrane permeability compared to the ethyl-fluorobenzyl analog. The methoxy group may engage in hydrogen bonding, a property absent in the target compound .
2-{2-[(4-Nitrophenyl)Methylidene]Hydrazin-1-Yl}-1H-1,3-Benzodiazole
This compound (IC₅₀ = 133.6 nM against Leishmania major) contains a nitro-substituted hydrazine side chain (). In contrast, the ethyl-fluorobenzyl derivative prioritizes metabolic stability over electrophilic reactivity .
Fluorophenyl Substituent Comparisons
2-(4-Fluorophenyl)-1H-Benzo[d]Imidazole
A simplified analog () retains the 4-fluorophenyl group but replaces the benzodiazole core with a benzimidazole. Benzimidazoles exhibit similar aromaticity but differ in hydrogen-bonding capacity due to the NH group. Studies show that CH₃ → F substitution in this scaffold improves metabolic stability without compromising receptor affinity, a principle applicable to the target compound .
2-(2-Chloro-3-Pyridinyl)-1-(4-Fluorobenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazole
This derivative () incorporates chloro-pyridinyl and dimethyl groups. The chloro-pyridinyl group enhances π-π stacking, while dimethyl substituents increase steric bulk. The target compound’s ethyl group offers intermediate steric effects, balancing binding and solubility .
Biological Activity
2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzodiazole family, characterized by a benzene ring fused to a diazole ring. The presence of the ethyl group and the fluorophenyl substituent may influence its biological activity.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antiviral Activity : Some benzodiazole derivatives have shown promising antiviral properties. For instance, studies have demonstrated that fluorine substitution on phenyl rings can affect antiviral potency against HIV and other viruses .
- Anticancer Potential : Benzodiazoles are often explored for their anticancer properties. Compounds with similar structures have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The antimicrobial activity of benzodiazoles has been documented, with certain derivatives showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
The mechanisms by which this compound exerts its biological effects can be inferred from studies on related compounds:
- Inhibition of Enzymatic Activity : Many benzodiazole derivatives act by inhibiting specific enzymes involved in viral replication or cancer cell metabolism.
- Interaction with Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, impacting neurological pathways .
Case Studies and Research Findings
Several studies have reported on the biological activity of benzodiazole derivatives:
- Antiviral Studies : A study highlighted the antiviral activity of a related compound against HIV-1, with an EC50 value indicating significant potency . This suggests that this compound could exhibit similar effects.
- Anticancer Research : A lead optimization study for benzodiazole derivatives showed promising results in inhibiting leukemia cell lines, indicating potential for further development in cancer therapy .
- Microbial Inhibition : Research on antimicrobial activities revealed that certain benzodiazoles displayed MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole with high purity?
- Methodology :
- Multi-step organic synthesis : Begin with nucleophilic substitution to introduce the 4-fluorobenzyl group to the benzodiazole core, followed by alkylation with ethyl bromide. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆, 400 MHz) to verify absence of unreacted intermediates .
Q. How should researchers characterize the molecular structure and physical properties of this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the crystal lattice. Analyze bond lengths and angles to confirm substituent geometry .
- Physicochemical profiling : Measure melting point (DSC), density (pycnometry), and refractive index (Abbe refractometer). Compare with analogous compounds (e.g., 2-(4-fluorophenyl)-1H-benzodiazole: mp 255–257°C, density 1.289 g/cm³) .
Q. What spectroscopic techniques are optimal for confirming the identity of this compound?
- Methodology :
- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (calc. 256.3 g/mol) and fragmentation patterns .
- FT-IR spectroscopy : Identify key functional groups (e.g., C-F stretch at ~1220 cm⁻¹, benzodiazole ring vibrations at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of substituents on biological activity?
- Methodology :
- Density Functional Theory (DFT) : Optimize the molecular geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the 4-fluorophenyl group .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Compare binding affinities with non-fluorinated analogs .
Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?
- Methodology :
- Handling twinning/disorder : Apply SHELXL’s TWIN/BASF commands for twinned data. Use PART and SUMP instructions to model disordered ethyl/fluorophenyl groups .
- Visualization : Generate ORTEP-3 diagrams to highlight thermal ellipsoids and intermolecular interactions (e.g., π-π stacking, C–H···F contacts) .
Q. How to design derivatives with enhanced pharmacological properties?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve lipophilicity (logP > 3.5). Assess antimicrobial activity via MIC assays against S. aureus and C. albicans .
- In vitro assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) to evaluate antifungal potential, referencing flusilazole’s mechanism .
Q. What advanced analytical strategies differentiate this compound from structurally similar impurities?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
